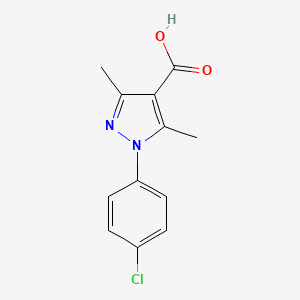

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Overview

Description

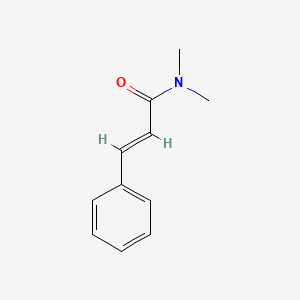

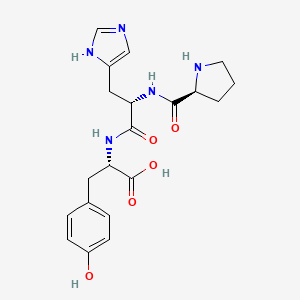

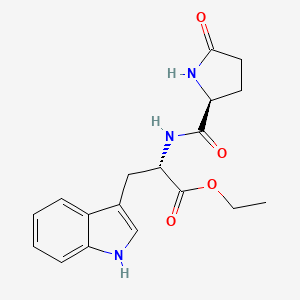

The compound “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, I couldn’t find a direct description of this specific compound. However, it contains a pyrazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms1. It also contains a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom23.

Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various reagents. Unfortunately, I couldn’t find a specific synthesis analysis for “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”. However, the synthesis of similar compounds often involves reactions like palladium-catalyzed direct arylation4, cyclopalladation4, and protodeboronation5.Molecular Structure Analysis

The molecular structure of “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, I couldn’t find a specific molecular structure analysis for this compound. However, similar compounds have been studied using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis6.Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, I couldn’t find specific chemical reactions for this compound. However, similar compounds have been involved in reactions like palladium-catalyzed direct arylation4, copper-mediated ligandless aerobic fluoroalkylation4, and protodeboronation5.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be determined by its molecular structure. Unfortunately, I couldn’t find specific physical and chemical properties for this compound. However, similar compounds have properties like a melting point of 284-289 °C7.Scientific Research Applications

Antimicrobial and Anticancer Agents

- A series of pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activities. Compounds with specific substitutions showed higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Chemical Hybridizing Agents

- The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters led to the creation of pyrazole derivatives that serve as chemical hybridizing agents in wheat and barley, demonstrating the compound's utility in agricultural applications (Beck, Lynch, & Wright, 1988).

Structural and Spectroscopic Studies

- Structural and spectroscopic studies of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester provided insights into the regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. These studies highlight the compound's relevance in material science and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Linked Heterocyclics

- The development of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one showcased a novel approach to synthesizing compounds with enhanced antimicrobial activity. This research underscores the versatility of pyrazole derivatives in creating new pharmaceutical agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Green Chemistry Applications

- Pyrazole derivatives have also been utilized in green chemistry, as seen in the oxidation of alcohols by dimeric copper(II) complexes. This application demonstrates the role of pyrazole derivatives in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).

Safety And Hazards

The safety and hazards associated with “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety and hazard information for this compound. However, similar compounds can cause skin and eye irritation8.

Future Directions

The future directions for research on “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would depend on its properties and potential applications. Unfortunately, I couldn’t find specific future directions for this compound. However, similar compounds have been used in the synthesis of other complex organic molecules4, suggesting potential applications in organic synthesis.

Please note that this analysis is based on the information available and may not be fully comprehensive or accurate for “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”. For a complete and accurate analysis, please consult a professional chemist or a relevant scientific literature.

properties

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIAUFPOUMFDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183101 | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

113808-87-0 | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113808-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

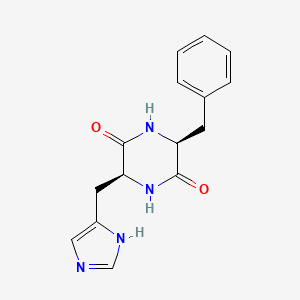

![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)

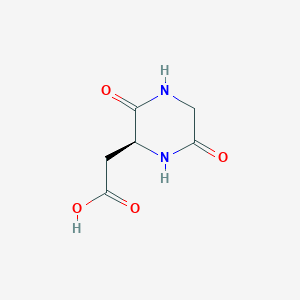

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)